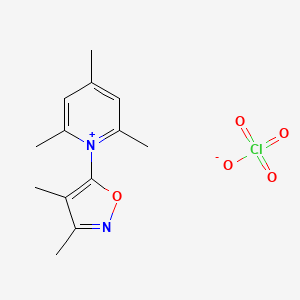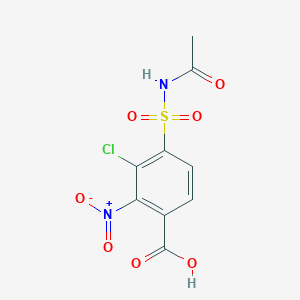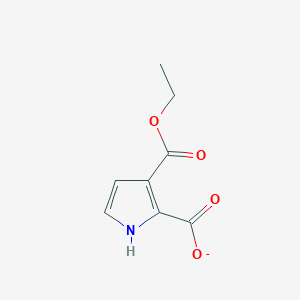
3-(Ethoxycarbonyl)-1H-pyrrole-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Ethoxycarbonyl)-1H-pyrrole-2-carboxylate is an organic compound that belongs to the pyrrole family. Pyrroles are five-membered aromatic heterocycles containing one nitrogen atom. This compound is characterized by the presence of an ethoxycarbonyl group at the third position and a carboxylate group at the second position of the pyrrole ring. It is used in various chemical reactions and has applications in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Ethoxycarbonyl)-1H-pyrrole-2-carboxylate can be achieved through several methods. One common approach involves the reaction of ethyl acetoacetate with an appropriate amine under acidic or basic conditions. The reaction typically proceeds through a cyclization process, forming the pyrrole ring with the desired substituents.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions
3-(Ethoxycarbonyl)-1H-pyrrole-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrole derivatives.
Reduction: Reduction reactions can convert the carboxylate group to an alcohol or other functional groups.
Substitution: The ethoxycarbonyl group can be substituted with other groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrole-2,3-dicarboxylate derivatives, while reduction can produce pyrrole-2-carboxylate alcohols.
Aplicaciones Científicas De Investigación
3-(Ethoxycarbonyl)-1H-pyrrole-2-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research explores its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-(Ethoxycarbonyl)-1H-pyrrole-2-carboxylate involves its interaction with specific molecular targets. The compound can act as a nucleophile or electrophile in various reactions, depending on the functional groups present. The pathways involved in its reactions include nucleophilic addition, electrophilic substitution, and cyclization processes.
Comparación Con Compuestos Similares
Similar Compounds
- 3-Ethylaminocarbonyl-2(1H)-pyridone
- 3-Ethoxycarbonyl-2(1H)-pyridone
Uniqueness
3-(Ethoxycarbonyl)-1H-pyrrole-2-carboxylate is unique due to its specific substitution pattern on the pyrrole ring. This unique structure imparts distinct chemical properties and reactivity compared to other similar compounds. For example, the presence of both ethoxycarbonyl and carboxylate groups allows for diverse chemical transformations and applications in various fields.
Propiedades
Número CAS |
89909-41-1 |
|---|---|
Fórmula molecular |
C8H8NO4- |
Peso molecular |
182.15 g/mol |
Nombre IUPAC |
3-ethoxycarbonyl-1H-pyrrole-2-carboxylate |
InChI |
InChI=1S/C8H9NO4/c1-2-13-8(12)5-3-4-9-6(5)7(10)11/h3-4,9H,2H2,1H3,(H,10,11)/p-1 |
Clave InChI |
DMVAQAXDUDYGQV-UHFFFAOYSA-M |
SMILES canónico |
CCOC(=O)C1=C(NC=C1)C(=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[(Dimethylamino)methylidene]-2-oxopyrrolidine-1-carbaldehyde](/img/structure/B14385479.png)
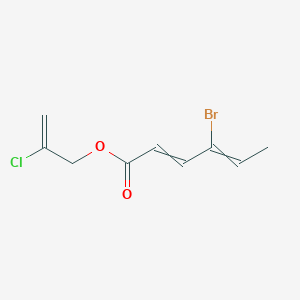
![6-Bromo-2-methyl-3-[4-(4-methylphenoxy)phenyl]quinazolin-4(3H)-one](/img/structure/B14385494.png)
![ethyl N-[4-(1,3-oxathiolan-2-yl)phenyl]carbamate](/img/structure/B14385499.png)
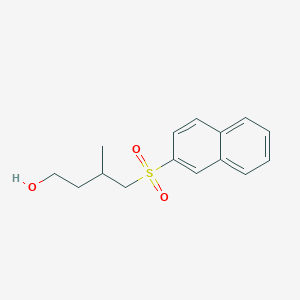
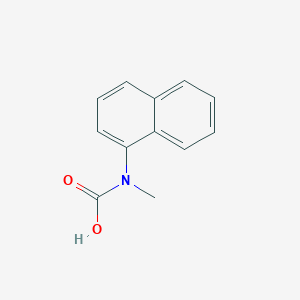
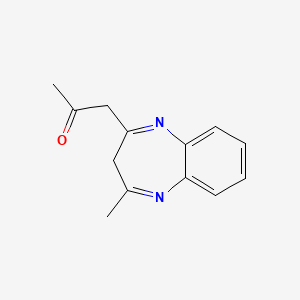
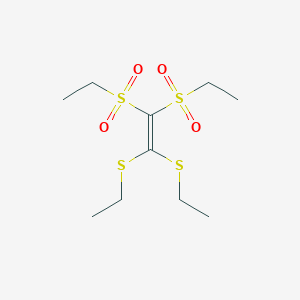
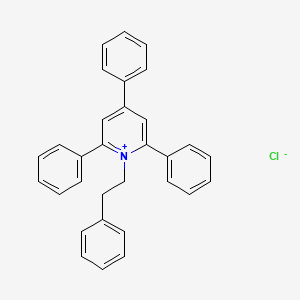
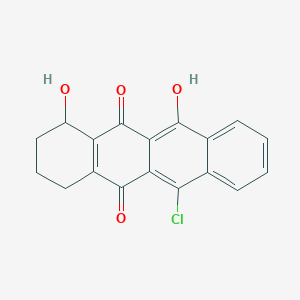

![2-Phenylpyrazolo[1,5-B]isoquinoline](/img/structure/B14385550.png)
